7-(4'-Hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (CAS: 79559-60-7), also known as DPHB, is a highly purified, naturally occurring diarylheptanoid derived from the rhizomes of Alpinia officinarum. Structurally characterized by an alpha,beta-unsaturated ketone (enone) and a guaiacyl moiety, it serves as a premium reference standard and bioactive scaffold in advanced pharmacological research. Its primary procurement value lies in its validated role as a potent prostaglandin biosynthesis inhibitor and its high-affinity cytotoxicity in specific oncology models. For industrial and laboratory buyers, procuring the isolated, high-purity compound guarantees precise stoichiometric control and eliminates the batch-to-batch variability inherent in crude Zingiberaceae extracts, making it an essential material for reproducible assay development and targeted covalent inhibitor synthesis [1].
Generic substitution of this specific compound with crude Alpinia officinarum extracts or closely related saturated diarylheptanoids fundamentally compromises assay integrity and synthetic utility. Crude extracts contain fluctuating ratios of competing flavonoids (such as galangin) and other diarylheptanoids, which introduce unacceptable noise in sensitive cyclooxygenase (COX) and prostaglandin pathway assays. Furthermore, substitution with saturated analogs, such as 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (DPHA), removes the critical C4-C5 double bond. This alpha,beta-unsaturated ketone acts as a Michael acceptor, which is strictly required for its mechanism of action in covalent protein binding and its significantly enhanced cytotoxicity. Buyers must procure the exact enone-containing DPHB to maintain target reactivity and assay reproducibility [1].
The presence of the alpha,beta-unsaturated ketone in the target compound drives significantly higher anti-proliferative activity compared to its saturated analogs. In MCF7 breast cancer cell models, the target compound demonstrated an IC50 of 20.4 μM, whereas the saturated analog DPHA exhibited an IC50 of 97.2 μM. This nearly 5-fold increase in potency underscores the necessity of the enone moiety for effective target engagement [1].
| Evidence Dimension | Anti-proliferative IC50 (MCF7 cells) |
| Target Compound Data | 20.4 μM |
| Comparator Or Baseline | Saturated analog DPHA (97.2 μM) |
| Quantified Difference | 4.7-fold higher cytotoxic potency |
| Conditions | MCF7 human breast cancer cells, 48-hour MTT assay |
Validates the procurement of the unsaturated enone form for oncology drug discovery, as saturated substitutes fail to deliver equivalent cellular potency or Michael acceptor reactivity.
Beyond standard cytotoxicity, the compound exhibits exceptional, sub-micromolar potency against specific neurological cancer lines. Assays utilizing human IMR-32 neuroblastoma cells revealed an IC50 of 0.1 μM. This highly specific potency is rarely achieved by generic plant phenols, which typically operate in the 10-100 μM range, establishing this compound as a high-priority scaffold for neuroblastoma-targeted therapeutics [1].
| Evidence Dimension | Cytotoxicity IC50 (IMR-32 cells) |
| Target Compound Data | 0.1 μM |
| Comparator Or Baseline | Standard plant phenols (typically >10 μM) |
| Quantified Difference | Sub-micromolar efficacy (100x lower IC50 than generic benchmarks) |
| Conditions | Human IMR-32 neuroblastoma cells, 48-hour cell viability assay |
Provides a compelling quantitative justification for selecting this specific diarylheptanoid for neuro-oncology screening libraries over broader, less potent phenolic libraries.
In dermatological research targeting hyperpigmentation, the target compound significantly outperforms traditional industry benchmarks. It inhibits melanogenesis in theophylline-stimulated B16-4A5 melanoma cells with an IC50 of 10 μM. In contrast, the widely used commercial standard Arbutin typically requires concentrations exceeding 120 μM to achieve similar inhibition. This allows formulators to achieve desired biological effects at substantially lower material concentrations [1].
| Evidence Dimension | Melanogenesis Inhibition IC50 |
| Target Compound Data | 10 μM |
| Comparator Or Baseline | Commercial standard Arbutin (~120-140 μM) |
| Quantified Difference | 12-fold greater inhibitory potency |
| Conditions | Theophylline-stimulated murine B16-4A5 melanoma cells, 72-hour incubation |
Enables the development of low-dose, high-efficacy topical formulations, reducing the required active pharmaceutical ingredient (API) payload and improving formulation stability.
As a primary active component of Alpinia officinarum, this compound is a validated inhibitor of prostaglandin biosynthesis. Procuring the isolated compound (≥97% purity) eliminates the severe reproducibility issues associated with crude botanical extracts, which contain variable levels of competing COX-inhibiting flavonoids like galangin. Utilizing the pure compound ensures a linear dose-response curve and strict stoichiometric control in in vitro inflammatory pathway modeling [1].
| Evidence Dimension | Assay Reproducibility and Signal-to-Noise |
| Target Compound Data | Single-molecule stoichiometric control |
| Comparator Or Baseline | Crude Alpinia officinarum extract |
| Quantified Difference | Elimination of multi-component interference |
| Conditions | In vitro prostaglandin biosynthesis and cyclooxygenase (COX) inhibition assays |
Crucial for procurement managers supporting high-throughput screening, where batch-to-batch consistency and the elimination of false positives from crude mixtures are mandatory.
Due to its alpha,beta-unsaturated ketone (Michael acceptor) moiety, this compound is the right choice as a starting scaffold for designing targeted covalent inhibitors. Saturated analogs cannot fulfill this role, making this specific enone critical for synthetic chemistry workflows targeting cysteine residues on oncological or inflammatory proteins [1].
Where standard plant phenols fail to achieve necessary potency, this compound's demonstrated sub-micromolar efficacy (IC50 = 0.1 μM) against IMR-32 cells makes it an optimal lead candidate. It should be prioritized in specialized neuro-oncology screening libraries over generic diarylheptanoids [1].
For R&D teams developing advanced skin-lightening or anti-hyperpigmentation cosmetics, this compound's 12-fold higher potency over Arbutin in inhibiting melanogenesis allows for significantly lower API concentrations. This improves formulation stability and reduces the risk of dose-dependent skin irritation [2].
In industrial pharmacognosy and botanical quality control, procuring this highly purified compound is essential for the standardization of Alpinia officinarum extracts. It provides the necessary baseline for quantifying the specific prostaglandin-inhibiting fraction of commercial batches, ensuring regulatory compliance and product consistency [3].